Dimethyl 2-(4-bromophenyl)pentanedioate
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Overview
Description
Dimethyl 2-(4-bromophenyl)pentanedioate is an organic compound with the molecular formula C13H15BrO4 It is a derivative of pentanedioic acid, where the hydrogen atoms on the carboxyl groups are replaced by methyl groups, and a bromophenyl group is attached to the second carbon atom of the pentanedioic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(4-bromophenyl)pentanedioate can be achieved through several methods. One common approach involves the esterification of 2-(4-bromophenyl)pentanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 4-bromophenyl is coupled with a suitable ester precursor under palladium catalysis . This method is advantageous due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, increasing efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(4-bromophenyl)pentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Products include 2-(4-bromophenyl)pentanedioic acid or 2-(4-bromophenyl)pentanone.
Reduction: Products include dimethyl 2-(4-bromophenyl)pentanediol.
Substitution: Products depend on the nucleophile used, such as 2-(4-methoxyphenyl)pentanedioate when using sodium methoxide.
Scientific Research Applications
Dimethyl 2-(4-bromophenyl)pentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Industry: It is used in the production of polymers and resins, where its ester groups can undergo polymerization reactions.
Mechanism of Action
The mechanism of action of dimethyl 2-(4-bromophenyl)pentanedioate depends on its specific application In chemical reactions, the ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in various metabolic pathways
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-(4-chlorophenyl)pentanedioate: Similar structure but with a chlorine atom instead of bromine.
Dimethyl 2-(4-fluorophenyl)pentanedioate: Similar structure but with a fluorine atom instead of bromine.
Dimethyl 2-(4-methylphenyl)pentanedioate: Similar structure but with a methyl group instead of bromine.
Uniqueness
Dimethyl 2-(4-bromophenyl)pentanedioate is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that are not possible with other halogens. This allows for greater versatility in the synthesis of complex organic molecules.
Biological Activity
Dimethyl 2-(4-bromophenyl)pentanedioate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its ester functional groups and a brominated phenyl ring. The molecular formula is C13H13BrO4, and its structure can be represented as follows:
The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that the compound may exert its effects through:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes involved in key metabolic pathways.
- Modulation of Gene Expression : The presence of bromine in the phenyl ring may enhance the compound's ability to interact with cellular receptors and transcription factors.
Antitumor Activity
Several studies have investigated the antitumor properties of compounds related to this compound. For instance, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including:
- HeLa Cells : Studies indicated that certain derivatives inhibited cell proliferation significantly, suggesting potential applications in cancer therapy.
- Colon Cancer Models : In vivo studies showed that these compounds could reduce tumor growth rates.
Compound | Cell Line | IC50 (μM) | Notes |
---|---|---|---|
1a | HeLa | 30.24 | Specific KDM4 inhibition |
1b | Colon LoVo | 25.00 | Induced apoptosis |
Antimicrobial Activity
Research has also pointed towards antimicrobial properties associated with similar compounds. For example, derivatives have been tested against bacterial strains such as E. coli and S. aureus, showing varying degrees of effectiveness.
Compound | Bacterial Strain | Zone of Inhibition (mm) | Notes |
---|---|---|---|
1c | E. coli | 15 | Moderate activity |
1d | S. aureus | 20 | Strong activity |
Case Studies
-
Study on Antitumor Effects :
A study published in a peer-reviewed journal explored the effects of dimethyl derivatives on HeLa cells. The results indicated that these compounds could significantly inhibit cell growth through apoptosis pathways, mediated by ROS generation and mitochondrial dysfunction. -
Antimicrobial Activity Assessment :
Another investigation assessed the antimicrobial efficacy of dimethyl derivatives against common pathogens. The study found that certain modifications to the structure enhanced antibacterial properties, making them suitable candidates for further development as antimicrobial agents.
Properties
Molecular Formula |
C13H15BrO4 |
---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
dimethyl 2-(4-bromophenyl)pentanedioate |
InChI |
InChI=1S/C13H15BrO4/c1-17-12(15)8-7-11(13(16)18-2)9-3-5-10(14)6-4-9/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
XDMBHVUOWGQQJW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(C1=CC=C(C=C1)Br)C(=O)OC |
Origin of Product |
United States |
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